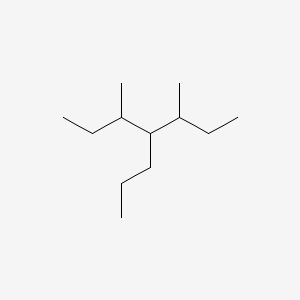
3,5-Dimethyl-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a heptane backbone with two methyl groups attached to the third and fifth carbon atoms and a propyl group attached to the fourth carbon atom. This compound is part of the larger family of branched alkanes, which are known for their varied physical and chemical properties compared to their straight-chain counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-propylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, starting with 3,5-dimethylheptane, a propyl group can be introduced at the fourth carbon position using propyl bromide and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the isomerization and alkylation reactions required to introduce the desired branches onto the heptane backbone. These processes are typically conducted under high pressure and temperature conditions to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-propylheptane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Combustion: Excess oxygen and an ignition source.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,5-Dimethyl-4-propylheptane is primarily used in research focused on understanding the properties and reactions of branched alkanes. Its applications include:
Chemistry: Studying the effects of branching on physical properties like boiling and melting points.
Industry: Investigating its potential as a fuel additive to improve combustion efficiency.
Environmental Science: Researching its behavior and breakdown in the environment to understand its impact on pollution.
Mechanism of Action
As a hydrocarbon, 3,5-Dimethyl-4-propylheptane does not have a specific mechanism of action in biological systems. Its primary interactions are through physical processes such as combustion or chemical reactions like halogenation. The molecular targets and pathways involved are typically related to its reactivity with other chemicals rather than biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,5-dimethyl-4-propylheptane
- 3-Methyl-4-propylheptane
- 2,3-Dimethyl-4-propylheptane
Uniqueness
3,5-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may have different boiling and melting points, reactivity, and stability. These differences are crucial for applications that require precise control over these properties .
Properties
CAS No. |
62185-36-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-9-12(10(4)7-2)11(5)8-3/h10-12H,6-9H2,1-5H3 |
InChI Key |
GKVRDSIZILZQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















